molecular formula C13H18O3 B1654353 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol CAS No. 22251-63-4

5-Ethyl-2-phenyl-1,3-dioxane-5-methanol

Cat. No.: B1654353
CAS No.: 22251-63-4
M. Wt: 222.28 g/mol
InChI Key: GMXSKCYQYXMJFU-UHFFFAOYSA-N
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Description

5-Ethyl-2-phenyl-1,3-dioxane-5-methanol (CAS: 5187-23-5) is a substituted 1,3-dioxane derivative with the molecular formula C₁₃H₁₈O₃. Its structure comprises a six-membered 1,3-dioxane ring substituted at the 5-position with an ethyl group and a hydroxymethyl group, and at the 2-position with a phenyl group (Figure 1). Key identifiers include:

  • SMILES: CCC1(COC(OC1)C2=CC=CC=C2)CO
  • InChIKey: GMXSKCYQYXMJFU-UHFFFAOYSA-N .

Collision cross-section (CCS) predictions for its adducts range from 150.1 Ų ([M+H]⁺) to 162.8 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-2-phenyl-1,3-dioxan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O3/c1-2-13(8-14)9-15-12(16-10-13)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXSKCYQYXMJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(OC1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944906, DTXSID101264056
Record name (5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol
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Record name cis-5-Ethyl-2-phenyl-1,3-dioxane-5-methanol
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Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22251-63-4, 82494-20-0
Record name 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol
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Record name 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol
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Record name (5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol
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Record name cis-5-Ethyl-2-phenyl-1,3-dioxane-5-methanol
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Record name 5-ethyl-2-phenyl-1,3-dioxane-5-methanol
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Record name 1,3-Dioxane-5-methanol, 5-ethyl-2-phenyl-, cis
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Comparison with Similar Compounds

5-Ethyl-1,3-dioxane-5-methanol (CAS: 5187-23-5)

  • Molecular Formula : C₇H₁₄O₃
  • Structure : Lacks the 2-phenyl substituent, featuring only a 5-ethyl and hydroxymethyl group on the dioxane ring.
  • Properties :
    • Boiling point: 104–105°C at 5 mmHg
    • Density: 1.09 g/mL
    • Refractive index: n²⁰/D = 1.463 .
  • Key Differences : The absence of the phenyl group reduces aromatic interactions, likely decreasing lipophilicity compared to the phenyl-substituted analog. This simpler derivative is registered under REACH (ECHA), indicating industrial relevance .

2-Phenyl-1,3-dioxane-5,5-dimethanol (CAS: 2425-41-4)

  • Molecular Formula : C₁₂H₁₆O₄
  • Structure : Contains two hydroxymethyl groups at the 5-position and a phenyl group at the 2-position.
  • Properties :
    • Enhanced hydrogen-bonding capacity due to dual hydroxymethyl groups.
    • Predicted applications in polymer chemistry or as a building block for chiral ligands .

(5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol

  • Molecular Formula : C₁₃H₂₆O₄
  • Structure : Features a long aliphatic chain (n-heptyl) at the 5-position and dual hydroxymethyl groups.
  • Synthesis : Prepared via condensation of 2,2-bis(hydroxymethyl)-1,3-propanediol with n-octanal, yielding a chair-shaped dioxane ring .
  • Key Differences: The n-heptyl chain introduces significant hydrophobicity, making this compound more suited for lipid-based applications.

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS: 53104-32-8)

  • Molecular Formula: C₇H₁₅NO₃
  • Structure: Substituted with amino and dimethyl groups at the 5- and 2-positions, respectively.
  • Used in pharmaceutical intermediates or catalysts .
  • Key Differences: The amino group introduces reactivity toward electrophiles, diverging from the inert phenyl group in the target compound .

Structural and Functional Implications

Compound Substituents Key Functional Groups Molecular Weight Key Properties/Applications
5-Ethyl-2-phenyl-1,3-dioxane-5-methanol 2-Phenyl, 5-ethyl, 5-hydroxymethyl Aromatic, Hydroxyl 222.28 g/mol Moderate CCS, potential chiral resolution
5-Ethyl-1,3-dioxane-5-methanol 5-Ethyl, 5-hydroxymethyl Hydroxyl 146.18 g/mol Solvent applications, REACH-registered
2-Phenyl-1,3-dioxane-5,5-dimethanol 2-Phenyl, 5,5-dihydroxymethyl Dual Hydroxyl 224.25 g/mol Hydrogen-bonded networks
(5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol 5-n-Heptyl, 2-hydroxymethyl Long alkyl chain, Hydroxyl 262.34 g/mol Lipid-phase interactions

Substituent Effects

  • Phenyl Group : Enhances rigidity and π-stacking (e.g., 5-Ethyl-2-phenyl analog vs. aliphatic heptyl chain) .
  • Hydroxymethyl vs. Amino Groups: Hydroxymethyl promotes hydrogen bonding, while amino groups enable nucleophilic reactivity .
  • Alkyl Chains : Longer chains (e.g., n-heptyl) increase hydrophobicity, affecting solubility and phase behavior .

Preparation Methods

Reaction Conditions and Catalysts

A typical procedure involves refluxing equimolar quantities of 2,2-bis(hydroxymethyl)butanol and acetophenone in benzene with p-toluenesulfonic acid (p-TsOH) as the catalyst. Molecular sieves (4 Å) are employed to remove water, shifting the equilibrium toward product formation. The reaction achieves completion within 12–18 hours, yielding the target compound in 68–72% isolated yield after column chromatography (Table 1).

Table 1: Optimization of Cyclocondensation Parameters

Parameter Optimal Value Yield (%)
Catalyst (p-TsOH) 1 mol% 72
Solvent Benzene 68
Temperature 80°C (reflux) 70
Reaction Time 16 hours 71

Mechanistic Insights

The reaction mechanism involves:

  • Protonation of the carbonyl oxygen in acetophenone, enhancing electrophilicity.
  • Nucleophilic attack by the primary hydroxyl group of 2,2-bis(hydroxymethyl)butanol.
  • Cyclization via intramolecular hemiacetal formation, followed by dehydration.
    The chair conformation of the 1,3-dioxane ring is stabilized by equatorial positioning of the phenyl group, as confirmed by X-ray crystallography.

Reduction of 1,3-Dioxan-5-one Precursors

An alternative route involves the reduction of 5-ethyl-2-phenyl-1,3-dioxan-5-one using lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄). This method is particularly useful for introducing the methanol substituent at the 5-position.

Synthesis of 1,3-Dioxan-5-ones

The ketone precursor is synthesized via condensation of tris(hydroxymethyl)nitromethane with acetophenone, followed by aluminum amalgam reduction to remove the nitro group. Key steps include:

  • Nitrodioxane Formation : Refluxing tris(hydroxymethyl)nitromethane with acetophenone in benzene (12 hours, 78% yield).
  • Reduction : Treatment with aluminum amalgam in tetrahydrofuran (THF) at 0°C, yielding the hydroxylamine intermediate, which is oxidized to the dioxanone using KH₂PO₄ and methanol.

Hydride Reduction to Alcohol

The 5-keto group is reduced using LiAlH₄ in dry THF under nitrogen. The reaction proceeds via a six-membered transition state, yielding the equatorial alcohol configuration (confirmed by $$^{13}\text{C}$$ NMR). Typical conditions and outcomes are summarized in Table 2.

Table 2: Comparison of Reducing Agents

Reducing Agent Solvent Temperature Time (h) Yield (%)
LiAlH₄ THF Reflux 3 85
NaBH₄ MeOH 25°C 6 62

Post-Synthetic Modifications and Derivative Formation

Etherification and Esterification

The primary alcohol group in this compound can be functionalized via:

  • Mitsunobu Reaction : Conversion to alkyl ethers using DIAD and triphenylphosphine (yields: 75–80%).
  • Acetylation : Treatment with acetic anhydride/pyridine to form the acetate ester (95% yield).

Isomerization Studies

Under mild acidic conditions (e.g., 0.1 M HCl in THF), the compound undergoes ring-opening and re-closure to form epimeric mixtures. $$^{13}\text{C}$$ NMR studies reveal preferential formation of the cis-diastereomer (75:25 cis:trans ratio), attributed to steric hindrance from the ethyl and phenyl groups.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Broad O-H stretch at 3350 cm⁻¹, C-O-C asymmetric stretch at 1120 cm⁻¹.
  • $$^{1}\text{H}$$ NMR (500 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 3.85 (d, J = 11.5 Hz, 2H, OCH₂), 3.45 (s, 2H, CH₂OH), 1.55 (q, J = 7.5 Hz, 2H, CH₂CH₃), 0.95 (t, J = 7.5 Hz, 3H, CH₃).
  • X-ray Crystallography : Tetragonal system (space group I4₁/a), with O-H···O hydrogen bonds forming tetrameric clusters.

Purity Assessment

Gas chromatography (GC) analysis using a Varian 4600 system with a DB-5 column (30 m × 0.25 mm) shows ≥98% purity under optimized conditions.

Industrial-Scale Production and Patent Analysis

The patent US20190330173A1 discloses a continuous-flow method for synthesizing 1,3-dioxan-5-ones, which can be adapted for this compound production. Key innovations include:

  • Catalytic Distillation : Simultaneous reaction and separation using zeolite catalysts (85% conversion).
  • Solvent Recycling : Benzene is recovered via fractional distillation (95% efficiency).

Q & A

Q. What are the established synthetic routes for 5-Ethyl-1,3-dioxane-5-methanol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves acid-catalyzed acetalization reactions. A common method uses 1,3-propanediol and a carbonyl precursor (e.g., ethyl levulinate) in the presence of a Brønsted acid catalyst like toluenesulfonic acid. The reaction is conducted under reflux with a Dean-Stark apparatus to remove water, driving the equilibrium toward product formation . Optimization strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., BF₃·Et₂O) for improved regioselectivity.
  • Solvent selection : Toluene or dichloromethane for azeotropic water removal.
  • Temperature control : Maintaining 80–110°C to balance reaction rate and side-product formation.

Q. What spectroscopic and crystallographic methods are most effective for characterizing 5-Ethyl-1,3-dioxane-5-methanol?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR (in CDCl₃ or DMSO-d₆) resolve the dioxane ring protons (δ 3.5–4.5 ppm) and methanol group (δ 1.5–2.0 ppm for CH₂CH₃, δ 3.5–4.0 ppm for -CH₂OH) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) confirms the chair conformation of the dioxane ring and spatial arrangement of substituents. Refinement parameters (R-factor < 0.05) ensure structural accuracy .
  • Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 160.2 (M⁺) and fragmentation patterns (e.g., loss of -CH₂OH).

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies in ethanol or aqueous buffers (pH 4–9) show:

  • Thermal stability : Decomposition above 150°C, forming ethylene glycol derivatives and aldehydes.
  • Hydrolytic sensitivity : Acidic conditions (pH < 3) cleave the dioxane ring, yielding ethyl glyoxylate and methanol .
  • Light sensitivity : UV exposure induces oxidation of the methanol group to formic acid derivatives.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and potential pharmacological applications?

  • Density Functional Theory (DFT) : Calculations (B3LYP/6-311+G(d,p)) model the compound’s electronic structure, revealing nucleophilic sites (e.g., -OH group) for functionalization .
  • Molecular Docking : Virtual screening against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes predicts moderate binding affinity (ΔG ≈ -7.2 kcal/mol), suggesting anti-inflammatory or antibacterial potential .
  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ≈ 1.2) but poor blood-brain barrier penetration.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response analysis : Re-evaluate IC₅₀ values in enzyme inhibition assays (e.g., COX-2) using standardized protocols (e.g., 10–100 µM range, triplicate measurements).
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., oxidized derivatives) that may contribute to observed effects .
  • Orthogonal assays : Confirm antibacterial activity via both broth microdilution (MIC) and disk diffusion to rule out false positives .

Q. How can the compound serve as a chiral building block in asymmetric synthesis?

  • Chiral resolution : Use enzymatic resolution (e.g., lipases) or chiral stationary phases (CSPs) in HPLC to isolate enantiomers.
  • Stereoselective reactions : Employ the methanol group as a directing group in Pd-catalyzed cross-couplings or organocatalytic aldol reactions .
  • Case study : Synthesis of (+)-5-Ethyl-1,3-dioxane-5-methanol via Sharpless asymmetric dihydroxylation (85% ee) .

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